5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(10)8-4-5-9(11-6-8)12(2)3/h4-7H,10H2,1-3H3/t7-/m0/s1 |
InChI Key |
HOTFPNPLXOUERE-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N(C)C)N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on 2-Chloropyridine Derivatives
One practical and scalable route involves the nucleophilic substitution of 2-chloropyridine derivatives with amines or amide sources to introduce the N,N-dimethylamino group and the aminoethyl side chain.
Procedure: 2-chloropyridine derivatives are reacted with N,N-dimethylformamide (DMF) or related amides under reflux conditions without the need for transition metal catalysts or microwave irradiation. This method allows the direct formation of the C-N bond at the 2-position of the pyridine ring, yielding N,N-dimethylaminopyridines.
Example: The reaction of 2-chloro-5-nitropyridine with DMF under reflux produces N,N-dimethyl-5-nitropyridin-2-amine in good yields (~80%), which can be further transformed to the target compound by reduction and side chain introduction.
Advantages: This approach avoids the use of metals or bases, making it environmentally benign and scalable.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1 | 2-chloro-5-nitropyridine + DMF, reflux | N,N-dimethyl-5-nitropyridin-2-amine, 80% yield |
| 2 | Reduction of nitro group | 5-amino-N,N-dimethylpyridin-2-amine |
| 3 | Introduction of (1S)-1-aminoethyl side chain | Via reductive amination or substitution |
Stereoselective Synthesis via Boc-Protected Amino Acid Derivatives
A more stereochemically controlled synthesis uses Boc-protected amino acids as starting materials to install the chiral aminoethyl side chain.
Procedure: Boc-protected amino acids (e.g., N-(tert-butoxycarbonyl)-N-methyl-L-alaninate) are converted into methyl esters, then subjected to nucleophilic addition with acetonitrile anions to yield β-ketonitriles. Subsequent treatment with hydrazine forms aminopyrazoles, which can be elaborated through a series of steps including ethyl (E)-ethoxy-2-methylacrylate addition, Boc deprotection, chlorination, and nucleophilic substitution to install the aminoethyl group with stereochemical fidelity.
-
- Boc-protected amino acid → methyl ester → β-ketonitrile → aminopyrazole → pyrazolopyrimidones → pyrazolopyrimidines → coupling with aminoethyl-containing nucleophiles.
Yields: Intermediate steps typically yield 60–85%, with final compounds isolated by silica gel chromatography.
| Intermediate | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Boc-protected amino acid to methyl ester | Esterification | ~90 | Standard esterification |
| Methyl ester to β-ketonitrile | Nucleophilic addition | 70–80 | Acetonitrile anion addition |
| β-ketonitrile to aminopyrazole | Hydrazine treatment | 85 | Formation of aminopyrazole |
| Aminopyrazole to pyrazolopyrimidone | Michael addition | 60–75 | Ethyl (E)-ethoxy-2-methylacrylate |
| Pyrazolopyrimidone to pyrazolopyrimidine | Boc deprotection + chlorination | 60–80 | Phosphorus oxychloride or triflation |
| Final coupling with aminoethyl nucleophile | Amidation + nucleophilic substitution | 60–70 | Installation of aminoethyl group |
- Stereochemistry: The use of L-alanine derivatives ensures the (S)-configuration at the aminoethyl substituent, critical for biological activity.
Reductive Amination and Side Chain Functionalization
Another approach involves reductive amination of 5-formylpyridin-2-amine derivatives with chiral amines or amino acid derivatives to install the (1S)-1-aminoethyl group.
Procedure: The aldehyde precursor reacts with (S)-methylamine or protected aminoethylamines in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
Outcome: This method allows direct installation of the chiral aminoethyl side chain with control over stereochemistry.
Analytical and Purification Techniques
Purification: Silica gel column chromatography is the standard method for isolating intermediates and final products, often using gradients of ethyl acetate in hexane or methanol in chloroform.
Characterization: Compounds are characterized by:
- NMR Spectroscopy: ^1H NMR (600 MHz) to confirm chemical shifts and coupling constants consistent with the structure.
- Mass Spectrometry: ESI/APCI to confirm molecular ions.
- Melting Point and DSC: To assess purity and thermal properties.
- IR Spectroscopy: To identify functional groups.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Stereochemical Control | Yield Range | Scale-up Feasibility | Notes |
|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | 2-chloropyridine + DMF, reflux | No (racemic or achiral) | ~80% | High | Metal-free, base-free, scalable |
| Boc-protected amino acid route | Boc-amino acid → methyl ester → β-ketonitrile → aminopyrazole → pyrazolopyrimidine | Yes (S-configuration) | 60–85% | Moderate | Multi-step, high stereocontrol |
| Reductive amination | 5-formylpyridin-2-amine + (S)-amine + reducing agent | Yes | Variable | Moderate | Direct chiral side chain installation |
Chemical Reactions Analysis
Types of Reactions
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine
- Structure : Differs by replacing dimethylamine with diethylamine at the 2-position.
- Molecular Formula : C₁₁H₁₉N₃ vs. C₁₀H₁₇N₃ (estimated for the target compound).
- Molecular weight: 193.29 g/mol (diethyl variant) vs. ~179.26 g/mol (estimated dimethyl target).
- Applications : Likely used in receptor-binding studies; American Elements supplies high-purity forms for research .
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine
- Structure: Features an aminomethyl group (─CH₂NH₂) instead of (1S)-1-aminoethyl.
- Molecular Formula : C₈H₁₄N₃ vs. C₁₀H₁₇N₃.
- Key Differences :
- Shorter alkyl chain reduces steric bulk, possibly improving solubility.
- Lacks chiral center, which may limit selectivity for enantiomer-specific targets.
- Availability : Sold by SynQuest Laboratories at 98% purity for research .
5-Nitro-N-(1-phenylethyl)pyridin-2-amine
- Structure: Nitro group at the 5-position and phenylethyl substituent instead of aminoethyl.
- Molecular Formula : C₁₃H₁₃N₃O₂.
- Key Differences :
- Nitro group introduces electron-withdrawing effects, altering reactivity.
- Higher molecular weight (243.26 g/mol) and logP (3.76) suggest increased hydrophobicity.
- Applications : Likely an intermediate in synthesis or a candidate for nitro-reduction studies .
Functional and Pharmacological Comparisons
Stereochemical Influence
- The (1S)-configuration in the target compound contrasts with the (R)- and (S)-enantiomers seen in compounds like 5-nitro-N-(1-phenylethyl)pyridin-2-amine . Enantiomeric specificity is critical in drug design, as seen in ROCK inhibitors (e.g., Y-27632), where stereochemistry affects binding affinity .
Radiolabeled Analogs
- 125I-labeled 5-(5-iodobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine : Used in Aβ plaque imaging due to high affinity. The dimethylpyridin-2-amine moiety is retained, but iodobenzofuran substitution enables radiopharmaceutical applications .
- 18F-Labeled Pyridin-2-amines : Fluorinated derivatives (e.g., 18F-labeled 5-(5-(2-fluoroethoxy)benzofuran-2-yl)-N,N-dimethylpyridin-2-amine) highlight the role of pyridine cores in positron emission tomography (PET) tracers, though the target compound lacks radioisotope compatibility without modification .
Biological Activity
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a dimethylamino group and an aminoethyl side chain, leading to unique pharmacological properties. Its molecular formula is CHN, with a molecular weight of approximately 165.2 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of neurotransmitter systems and enzyme activities. These interactions suggest therapeutic implications in various conditions, including neurodegenerative diseases and cardiovascular issues.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially enhancing synaptic transmission or influencing neurochemical pathways.
- Enzyme Inhibition : Similar aminopyridine derivatives have been studied as inhibitors of nitric oxide synthase (NOS), suggesting that this compound might exhibit comparable inhibitory effects on NOS or other enzymes involved in critical physiological processes.
Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Interaction studies have focused on binding affinities and mechanisms of action with various biological targets. For instance, the compound has shown potential as a ligand that can modulate receptor activity through signal transduction pathways.
- Therapeutic Applications : The compound's structure suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neuroinflammation and enhance neuronal survival.
- Antimicrobial and Anti-inflammatory Properties : Preliminary investigations indicate that the compound may possess antimicrobial and anti-inflammatory activities, similar to other aminopyridine derivatives.
Case Study 1: Neuroprotective Effects
A study involving APP/PS1 transgenic mice demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid-beta (Aβ) accumulation in the brain. This suggests a neuroprotective effect that could be beneficial in Alzheimer's disease models.
Case Study 2: Cardiovascular Implications
Research assessing the compound's impact on nitric oxide production revealed that it may enhance vasodilation through NOS inhibition, indicating potential cardiovascular benefits.
Synthesis and Purification
The synthesis of this compound typically involves:
- Starting Materials : The reaction between 2-chloropyridine and N,N-dimethylethylenediamine.
- Reaction Conditions : Conducted under basic conditions using sodium hydride or potassium carbonate as a base, often in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Purification Techniques : Methods such as distillation or recrystallization are employed to achieve high purity levels.
Comparative Analysis
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | Structure | 165.2 g/mol | Neuroprotective, NOS inhibition |
| Similar Aminopyridines | Structure | Varies | Antimicrobial, anti-inflammatory |
Q & A
Q. What are the recommended synthetic routes for 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine?
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a pyridine intermediate (e.g., 2-chloromethyl-5-dimethylaminopyridine) may react with methylamine in the presence of a base (e.g., NaOH) under reflux. Purification typically involves recrystallization or column chromatography to achieve >95% purity . Reaction optimization might include solvent selection (e.g., DMF, toluene) and temperature control to minimize side products .
Q. What analytical methods are critical for characterizing this compound?
Essential techniques include:
Q. How should researchers handle storage and stability considerations?
Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Monitor stability via periodic HPLC analysis, especially if the compound contains moisture-sensitive groups like amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and enantiomeric excess?
Use chiral catalysts (e.g., Rhodium-BINAP complexes) during asymmetric synthesis. Continuous flow reactors may improve reproducibility and scalability compared to batch methods. Kinetic studies (e.g., monitoring reaction progress via FTIR or inline NMR) can identify rate-limiting steps .
Q. What experimental designs are suitable for studying its biological activity?
- Receptor binding assays : Radioligand displacement assays (e.g., using ³H-labeled compounds) to measure affinity for targets like GPCRs or kinases.
- Enzyme inhibition studies : IC₅₀ determination via fluorogenic substrates in dose-response experiments.
- Cellular assays : Evaluate cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines, with appropriate controls for off-target effects .
Q. How can researchers resolve contradictions in reported spectroscopic data?
Contradictions may arise from solvent effects or impurities. Strategies include:
- Reproducing spectra under standardized conditions (e.g., DMSO-d₆ for NMR).
- Cross-validating with computational methods (DFT for ¹³C chemical shift prediction).
- Comparing with structurally analogous compounds (e.g., pyridine derivatives in ) .
Q. What strategies mitigate racemization during synthesis or storage?
- Use low-temperature reactions (<0°C) for steps involving chiral centers.
- Add chiral auxiliaries or protecting groups (e.g., Boc for amines).
- Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH) to identify degradation pathways .
Data Analysis and Methodological Challenges
Q. How can researchers quantify enantiomeric impurities in this compound?
Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Validate methods using spiked samples with known impurity levels. For trace analysis (<0.1%), combine LC-MS with tandem mass spectrometry .
Q. What computational tools predict its pharmacokinetic properties?
Use molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate logP, solubility, and blood-brain barrier penetration based on structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
